

KSQ-4279: A Deep Dive into its Molecular Target and Binding Mechanism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: KSQ-4279

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This technical guide provides an in-depth analysis of **KSQ-4279**, a first-in-class, orally bioavailable, and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2] Developed by KSQ Therapeutics, **KSQ-4279** has emerged as a promising therapeutic agent, particularly for tumors with deficiencies in homologous recombination (HR), such as those harboring BRCA1/2 mutations.[3][4] This document, intended for researchers, scientists, and drug development professionals, will detail the molecular target of **KSQ-4279**, its unique binding site, and the experimental methodologies used to elucidate its mechanism of action.

Core Target: Ubiquitin-Specific Protease 1 (USP1)

The primary molecular target of **KSQ-4279** is Ubiquitin-Specific Protease 1 (USP1), a deubiquitinating enzyme (DUB) that plays a critical role in the DNA Damage Response (DDR) pathway.[2][5][6] USP1, in its heterodimeric complex with USP1-associated factor 1 (UAF1), regulates key processes such as the Fanconi Anemia (FA) pathway and translesion synthesis (TLS) by removing ubiquitin from specific substrates.[5][7][8][9] By inhibiting USP1, **KSQ-4279** disrupts these DNA repair mechanisms, leading to the accumulation of single-strand DNA gaps, replication fork instability, and ultimately, synthetic lethality in cancer cells with pre-existing DNA repair defects.[5]

The Allosteric Binding Site of KSQ-4279

KSQ-4279 binds to a novel, allosteric and cryptic pocket within the hydrophobic core of the USP1 protein, distinct from the enzyme's active site.^{[5][8][10]} This binding site is located between the "palm" and "thumb" subdomains of USP1.^{[8][11]} Structural studies, including cryo-electron microscopy (cryo-EM), have revealed that this pocket is not present in the unbound state of USP1, indicating that **KSQ-4279** utilizes an induced-fit mechanism for binding.^[5] This unique binding mode contributes to the high selectivity of **KSQ-4279** for USP1 over other deubiquitinating enzymes.^[5]

The binding of **KSQ-4279** to this hydrophobic tunnel-like pocket displaces several residues of the hydrophobic core, specifically residues 76-88, a region now referred to as the "replaced by inhibitor region" (RIR).^{[8][10][11]} This interaction leads to subtle conformational changes in the USP1 protein structure, ultimately inhibiting its deubiquitinase activity.^{[8][10]}

Quantitative Analysis of KSQ-4279 Inhibition

Biochemical assays have been employed to quantify the inhibitory potency and kinetics of **KSQ-4279** against USP1. The key quantitative parameters are summarized in the table below.

Parameter	Value	Description
Binding Affinity (K _i)	2 nmol/L	A measure of the inhibitor's potency in binding to the target enzyme.[5]
Inhibition Mechanism	Mixed Linear Inhibition	Indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[5]
Effect on V _{max}	Decrease	The maximum rate of the enzymatic reaction is reduced in the presence of the inhibitor. [5]
Effect on K _m	Decrease	The Michaelis constant, representing the substrate concentration at half-maximal velocity, is also reduced.[5]
K _{ic}	6.9 (±3) nmol/L	Inhibition constant for the binding of the inhibitor to the free enzyme.[5]
K _{iu}	2.3 (±0.3) nmol/L	Inhibition constant for the binding of the inhibitor to the enzyme-substrate complex.[5]

Experimental Protocols

The characterization of **KSQ-4279**'s interaction with USP1 involved a combination of cutting-edge experimental techniques.

Cryo-Electron Microscopy (Cryo-EM)

- Objective: To determine the high-resolution three-dimensional structure of the USP1-UAF1 complex bound to **KSQ-4279** and ubiquitin.[5][8][10]
- Methodology:

- The USP1-UAF1 heterodimer was co-expressed and purified.
- The complex was incubated with **KSQ-4279** and a ubiquitin-probe conjugate.
- The sample was vitrified on EM grids and subjected to imaging using a transmission electron microscope.
- Single-particle analysis software was used to reconstruct the 3D structure of the complex, revealing the precise binding site and conformational changes induced by **KSQ-4279**.[\[5\]](#)

CRISPR-Cas9 Screens

- Objective: To identify genetic dependencies that confer sensitivity to **KSQ-4279**.[\[5\]](#)
- Methodology:
 - A genome-wide CRISPR-Cas9 knockout library was introduced into cancer cell lines, with a focus on those with BRCA1 mutations.
 - The cell populations were then treated with **KSQ-4279**.
 - Genomic DNA was sequenced to identify the sgRNAs that were depleted in the **KSQ-4279**-treated cells.
 - This "negative selection" screen identified genes and pathways, such as those involved in homologous recombination, that are essential for survival in the presence of USP1 inhibition.[\[5\]](#)

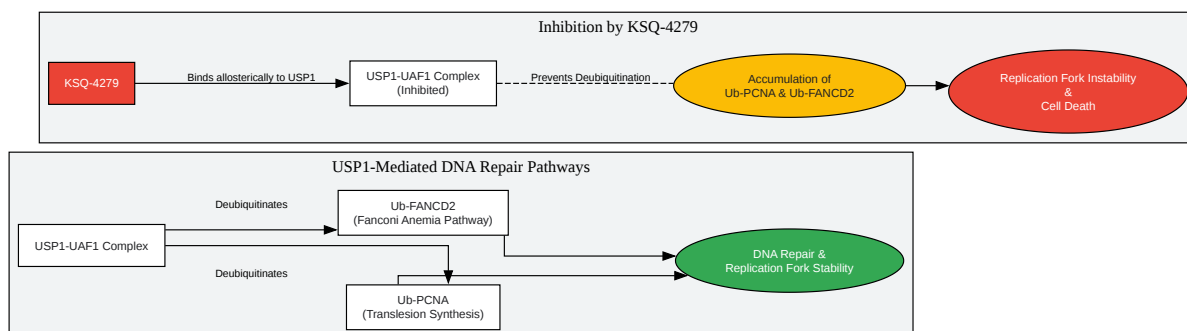
Enzyme Kinetic Assays

- Objective: To determine the mechanism and kinetics of USP1 inhibition by **KSQ-4279**.[\[5\]](#)
- Methodology:
 - The deubiquitinase activity of purified USP1-UAF1 was measured using a fluorogenic ubiquitin substrate (e.g., Ub-Rho).

- Initial reaction rates were measured at various concentrations of the substrate and fixed concentrations of **KSQ-4279**.
- The data were globally fitted to different enzyme inhibition models (e.g., competitive, non-competitive, mixed) to determine the best fit and calculate kinetic parameters such as K_i , V_{max} , and K_m .^[5]

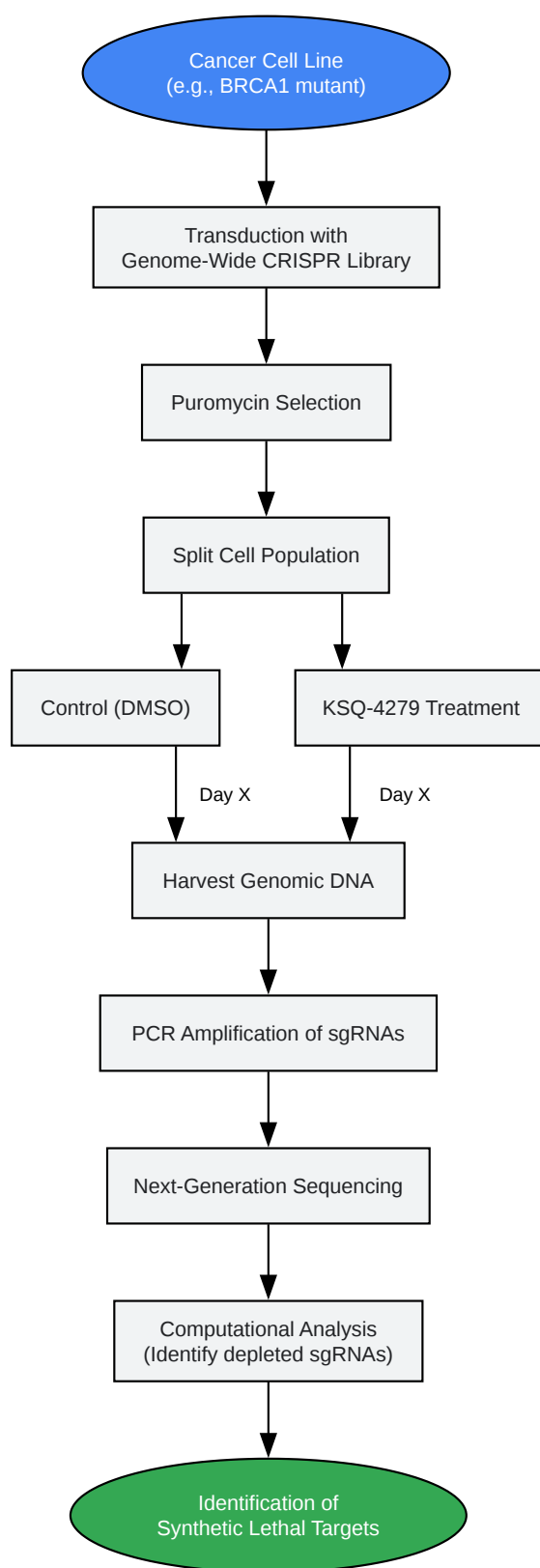
Visualizing the Mechanism of Action

The following diagrams illustrate the key pathways and experimental workflows related to **KSQ-4279**.



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Caption: Mechanism of action of **KSQ-4279** in inhibiting DNA repair pathways.



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Caption: Workflow for a CRISPR-Cas9 negative selection screen.

Conclusion

KSQ-4279 represents a significant advancement in targeted oncology, with a well-defined molecular target and a novel allosteric mechanism of inhibition. The comprehensive characterization of its binding site and inhibitory kinetics provides a strong foundation for its ongoing clinical development. The detailed experimental protocols outlined herein serve as a valuable resource for researchers in the field of drug discovery and cancer biology. The unique synthetic lethal interaction exploited by **KSQ-4279** holds considerable promise for treating cancers with specific DNA repair deficiencies.^{[1][5]}

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- To cite this document: BenchChem. [KSQ-4279: A Deep Dive into its Molecular Target and Binding Mechanism]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b6603846#ksq-4279-target-protein-and-binding-site\]](https://www.benchchem.com/product/b6603846#ksq-4279-target-protein-and-binding-site)

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